molecular formula C11H13BrF2O3 B8334848 1-Bromo-4-(difluoromethoxy)-3-methoxy-2-propoxybenzene

1-Bromo-4-(difluoromethoxy)-3-methoxy-2-propoxybenzene

Cat. No.: B8334848
M. Wt: 311.12 g/mol
InChI Key: MZYGSIJJYZCXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(difluoromethoxy)-3-methoxy-2-propoxybenzene is a useful research compound. Its molecular formula is C11H13BrF2O3 and its molecular weight is 311.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrF2O3

Molecular Weight

311.12 g/mol

IUPAC Name

1-bromo-4-(difluoromethoxy)-3-methoxy-2-propoxybenzene

InChI

InChI=1S/C11H13BrF2O3/c1-3-6-16-9-7(12)4-5-8(10(9)15-2)17-11(13)14/h4-5,11H,3,6H2,1-2H3

InChI Key

MZYGSIJJYZCXFZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1OC)OC(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 6-bromo-3-(difluoromethoxy)-2-methoxyphenol (300 mg, 1.115 mmol) in acetonitrile (10 mL) was added potassium carbonate (495 mg, 2.334 mmol) and propyl bromide (411 mg, 3.34 mmol) and the resultant reaction mixture was heated to 80° C. for 3 h. The reaction mixture was cooled to RT, filtered through celite and the filtrate was concentrated under reduced pressure to afford 300 mg of 1-Bromo-4-(difluoromethoxy)-3-methoxy-2-propoxybenzene (Int14-F2) as a solid. A stirring solution of 1-bromo-4-(difluoromethoxy)-3-methoxy-2-propoxybenzene (300 mg, 0.964 mmol) in dimethylformamide (5 mL) was purged with argon for 1 h, to this cesium carbonate (625 mg, 1.926 mmol), tetrakis(triphenylphosphine) palladium(0) (37 mg, 0.032 mmol) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (199 mg, 0.771 mmol) were added and the resultant reaction mixture was heated to 80-90° C. for 3 h. The reaction mixture was cooled to RT, filtered and the filtrate was diluted with water and extracted with ethyl acetate (3×). The combined ethyl acetate layer was washed with brine and dried over anhydrous sodium sulphate and concentrated under reduced pressure. Purification of the residue by column chromatography (silica gel, 0-20% ethyl acetate in pet ether) afforded the title compound as a solid (40 mg, 11%).
Name
6-bromo-3-(difluoromethoxy)-2-methoxyphenol
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
495 mg
Type
reactant
Reaction Step One
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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